5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine

Overview

Description

The compound “5-Bromo-6-(4-trifluoromethyl-phenyl)-pyridin-2-ylamine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

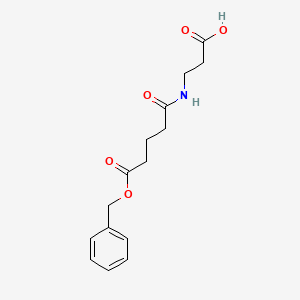

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that removes the boron moiety from these esters, is a key step in the synthesis of such compounds .Scientific Research Applications

Applications in Neuroprotection

Neuroprotective Effects in Parkinson's Disease Research indicates that certain compounds, such as bromocriptine, have shown promise in the treatment of Parkinson's disease. A study explored the combined effect of bromocriptine and Hypericum perforatum extract on MPTP-induced Parkinson's disease in mice. The findings suggested that the combination was more effective in improving neuroprotection and antioxidant status than either compound alone, indicating a potential avenue for clinical management of Parkinson's disease (Mohanasundari, Srinivasan, Sethupathy, & Sabesan, 2006).

Applications in Cancer Research

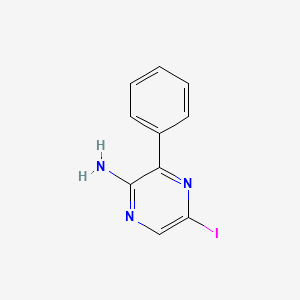

Chemoprevention in Mammary Tumors Another compound, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP), was studied for its chemopreventive properties against DMBA-induced rat mammary tumors. The research indicated that ABPP, with its various biological activities including immunomodulation and antineoplastic properties, demonstrated potential in reducing the number of tumors and their size, suggesting a role in chemoprevention of mammary cancers (Chang, Chuang, Pandya, & Wierenga, 1986).

Dietary and Environmental Studies

Study on Dietary Chemicals and Gastric Cancer Risk A study conducted in Uruguay, a country with high rates of gastric cancer, investigated the effects of dietary chemicals like nitrosodimethylamine and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, derived from the cooking method of red meat, on gastric carcinogenesis. The study found a significant association between these chemicals and an increased risk of stomach cancer, pointing to the importance of dietary choices and cooking methods in cancer risk management (de Stefani, Boffetta, Mendilaharsu, Carzoglio, & Deneo‐Pellegrini, 1998).

Miscellaneous Research

Understanding Carcinogenic Exposure through Hair Analysis A feeding study was conducted to validate hair levels of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) as a biomarker of exposure to this carcinogen found in cooked meats. The study confirmed a strong dose-dependent increase in hair PhIP levels and suggested that hair measurement of PhIP could serve as a reliable biomarker for dietary exposure, potentially aiding in risk assessment and epidemiological studies (Le Marchand, Yonemori, White, Franke, Wilkens, & Turesky, 2016).

Mechanism of Action

Target of action

“5-Bromo-6-(4-trifluoromethylphenyl)-pyridin-2-ylamine” is a pyridine derivative. Pyridine derivatives are known to have a wide range of biological activities and are often used as building blocks in medicinal chemistry .

Mode of action

The mode of action of “5-Bromo-6-(4-trifluoromethylphenyl)-pyridin-2-ylamine” would depend on its specific targets. As a pyridine derivative, it might interact with its targets through various mechanisms, such as hydrogen bonding, ionic interactions, and hydrophobic interactions .

Biochemical pathways

The specific biochemical pathways affected by “5-Bromo-6-(4-trifluoromethylphenyl)-pyridin-2-ylamine” would depend on its specific targets. Pyridine derivatives are involved in a wide range of biochemical pathways due to their diverse biological activities .

Pharmacokinetics

The ADME properties of “5-Bromo-6-(4-trifluoromethylphenyl)-pyridin-2-ylamine” would depend on its specific chemical structure. Factors that could influence its bioavailability include its solubility, stability, and metabolism .

Result of action

The molecular and cellular effects of “5-Bromo-6-(4-trifluoromethylphenyl)-pyridin-2-ylamine” would depend on its specific targets and mode of action. As a pyridine derivative, it might have a wide range of effects, depending on the biological systems it interacts with .

Action environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “5-Bromo-6-(4-trifluoromethylphenyl)-pyridin-2-ylamine”. These factors could affect its solubility, stability, and interactions with its targets .

Properties

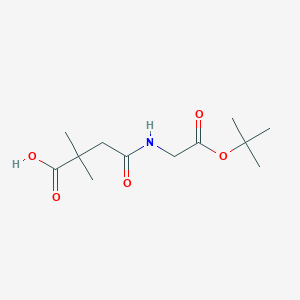

IUPAC Name |

5-bromo-6-[4-(trifluoromethyl)phenyl]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrF3N2/c13-9-5-6-10(17)18-11(9)7-1-3-8(4-2-7)12(14,15)16/h1-6H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLLGJOKFWOIHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=N2)N)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(3,5-Difluorophenyl)-3-methyl-1h-pyrazol-4-yl]ethanone](/img/structure/B1412613.png)

![{4-[3-(tert-Butyl-dimethylsilanyloxy)-propoxy]-3-chlorophenyl}-methanol](/img/structure/B1412618.png)

![{3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-yl]-propyl}-carbamic acid tert-butyl ester](/img/structure/B1412619.png)